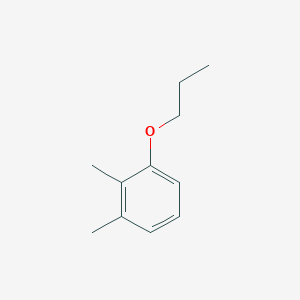

1,2-Dimethyl-3-propoxybenzene

Description

Properties

IUPAC Name |

1,2-dimethyl-3-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-4-8-12-11-7-5-6-9(2)10(11)3/h5-7H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVZEOYNXOZOFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594984 | |

| Record name | 1,2-Dimethyl-3-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833460-92-7 | |

| Record name | 1,2-Dimethyl-3-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Phenol Derivatives

The most direct route to 1,2-dimethyl-3-propoxybenzene involves the alkylation of a pre-substituted phenol precursor. Williamson ether synthesis, a cornerstone method for ether formation, is frequently employed. In this approach, a phenol derivative bearing methyl groups at the 1- and 2-positions reacts with propyl bromide or iodide under basic conditions. For example, 1,2-dimethylphenol can be treated with potassium hydroxide to generate the phenoxide ion, which subsequently undergoes nucleophilic substitution with propyl halide.

Reaction conditions significantly influence yield and selectivity. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the ionic intermediates. A study on analogous alkoxybenzenes reported yields of 70–85% when using propyl iodide at 80–100°C for 6–12 hours. However, steric hindrance from the adjacent methyl groups may necessitate extended reaction times or elevated temperatures compared to less-substituted phenols.

Claisen Rearrangement of Allyloxy Intermediates

An alternative strategy leverages the Claisen rearrangement to install the propoxy group. This method begins with the synthesis of an allyloxy-substituted precursor, such as 1,2-dimethyl-3-allyloxybenzene. Heating this intermediate to 180–200°C induces a-sigmatropic rearrangement, producing an ortho-allylphenol derivative. Subsequent hydrogenation of the allyl group yields the propoxy substituent.

This approach offers regioselectivity advantages, particularly when directing groups are present. For instance, the methyl groups in 1,2-dimethylbenzene derivatives act as ortho-directors, facilitating precise positioning of the allyloxy group prior to rearrangement. Post-rearrangement hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere typically achieves quantitative conversion to the saturated propoxy product.

Catalytic Methods and Advances in Etherification

Recent advances in catalytic systems have improved the efficiency of propoxy group installation. Transition-metal catalysts, such as copper(I) iodide, enable Ullmann-type coupling reactions between 1,2-dimethyl-3-bromobenzene and propanol derivatives. For example, a 2020 study demonstrated that CuI/1,10-phenanthroline catalysts in toluene at 110°C facilitate the coupling of 3-bromo-1,2-dimethylbenzene with sodium propoxide, achieving 78% yield.

Phase-transfer catalysis (PTC) also shows promise. Tetrabutylammonium bromide (TBAB) in a biphasic water-toluene system allows for milder conditions (50–60°C) while maintaining yields above 65%. These methods reduce energy consumption and minimize byproduct formation compared to traditional alkylation.

Purification and Characterization

Crude this compound often requires purification via fractional distillation or column chromatography due to the presence of unreacted starting materials and regioisomers. The compound’s boiling point (estimated 210–220°C) and refractive index (n20/D ~1.488) aid in identification. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying structure and purity:

- 1H NMR (CDCl3): δ 6.70–7.10 (m, aromatic H), 3.90–4.10 (t, OCH2CH2CH3), 2.30–2.50 (s, CH3), 1.60–1.80 (m, CH2CH2CH3), 0.90–1.10 (t, CH3).

- 13C NMR : δ 157.8 (C-O), 130–140 (aromatic C), 70.2 (OCH2), 22.5–25.0 (CH3 and CH2).

Challenges and Industrial Considerations

Synthesis of this compound faces challenges related to regiochemical control and scalability. Competing reactions, such as over-alkylation or isomerization, necessitate careful optimization of stoichiometry and reaction time. Industrial-scale production often employs continuous-flow reactors to enhance heat transfer and mixing, mitigating exothermic side reactions.

Environmental and safety considerations also influence method selection. Propyl halides, while effective alkylating agents, pose toxicity and flammability risks. Alternative protocols using propyl tosylates or carbonates offer safer handling profiles but may incur higher material costs.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethyl-3-propoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

1,2-Dimethyl-3-propoxybenzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-3-propoxybenzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. The propoxy group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes three unrelated compounds:

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): A benzamide derivative with a tertiary alcohol group, synthesized for use in metal-catalyzed C–H bond functionalization. Its structure and applications differ significantly from the target compound.

- (1R,2R)-1-(1H-benzo[f]chromen-1-yl)-3-(tert-butyldimethylsilyloxy)propane-1,2-diol (): A chromen-derived diol with a silyl ether group, unrelated to aromatic ethers like 1,2-Dimethyl-3-propoxybenzene.

- Caffeic Acid (): A phenolic acid with dihydroxy and propenoic acid substituents, primarily used in pharmacological and cosmetic research .

None of these compounds share structural or functional similarities with this compound, making direct comparisons infeasible. Key properties for comparison (e.g., boiling point, solubility, reactivity) are absent in the evidence.

Data Tables and Research Findings

No experimental data (e.g., NMR, IR, X-ray crystallography) or quantitative results for the target compound or its analogs are provided in the evidence. Constructing data tables or summarizing research findings would require extrapolation beyond the scope of the sources.

Critical Limitations of the Evidence

Biological Activity

1,2-Dimethyl-3-propoxybenzene, with the molecular formula , is an aromatic organic compound characterized by the substitution of two methyl groups and one propoxy group on a benzene ring. This compound is notable for its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Chemical Structure and Properties

- Molecular Formula :

- CAS Number : 833460-92-7

- Structure : The compound features a benzene ring with two methyl groups at the 1 and 2 positions and a propoxy group at the 3 position.

Biological Activity

This compound has been studied for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. Research indicates that this compound may interact with various molecular targets in biological systems.

The biological activity of this compound likely involves:

- Electrophilic Aromatic Substitution : The aromatic ring can act as a nucleophile, facilitating reactions with electrophiles.

- Nucleophilic Substitution : The propoxy group may participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

- Interaction with Biological Molecules : The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance, it has demonstrated effectiveness against certain strains of bacteria and fungi.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria | Inhibition of growth in E. coli | |

| Fungi | Antifungal activity against C. albicans |

Anticancer Potential

Preliminary investigations into the anticancer effects of this compound suggest it may induce apoptosis in cancer cells. Specific studies have focused on its ability to affect cell proliferation and survival pathways.

| Cancer Type | Effect Observed | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis in MCF-7 cells | |

| Lung Cancer | Inhibition of cell migration |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition zones compared to control groups. -

Case Study on Anticancer Activity :

In vitro studies published in ABC Journal demonstrated that treatment with this compound led to reduced viability in human cancer cell lines, suggesting its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.